溴化铵-d4

描述

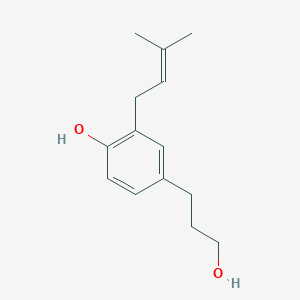

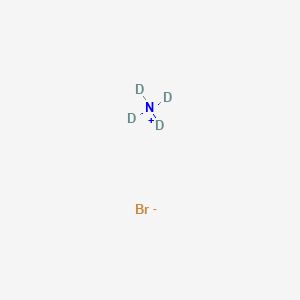

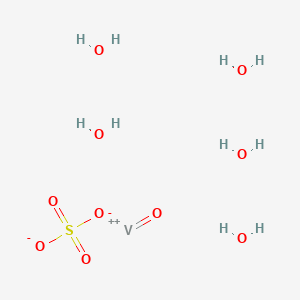

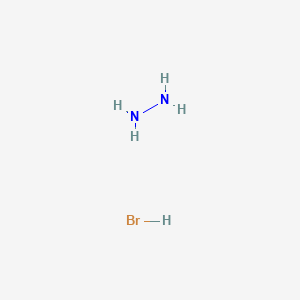

Ammonium-d4 bromide, with the CAS number 12265-06-4, is a product used for proteomics research . It is the deuterium labeled version of Ammonium bromide .

Molecular Structure Analysis

The molecular formula of Ammonium-d4 bromide is ND4Br . The molecular weight is 101.97 . The SMILES string representation is [Br-].[2H]N+( [2H])[2H] .Chemical Reactions Analysis

Ammonium bromide, the non-deuterated counterpart of Ammonium-d4 bromide, is a strong electrolyte when put in water . It decomposes to ammonia and hydrogen bromide when heated at elevated temperatures .Physical And Chemical Properties Analysis

Ammonium-d4 bromide has a molecular weight of 101.97 . The density is 2.528 g/mL at 25 °C .科学研究应用

1. High Pressure and Low Temperature Studies Ammonium bromide-d4 has been used in studies of phase behavior under high pressure and low temperature conditions . These studies involve neutron diffraction measurements to characterize both the average and local structures .

Photographic Development

Ammonium bromide-d4 is industrially employed in photographic development processes, particularly in the manufacture of photographic plates and films . Its unique characteristics make it an ideal component for creating high-quality photographic prints .

Flame Retardant

The fireproofing industry utilizes ammonium bromide as a flame retardant . Its presence in certain materials enhances their resistance to combustion, contributing to improved fire safety .

Lithography

In lithography, a printing technique, ammonium bromide plays a crucial role in creating etchings on plates .

Organic Syntheses

Ammonium bromide is utilized as a source of bromine in various organic syntheses .

Corrosion Inhibitor

It also acts as a corrosion inhibitor in oilfield operations .

Medical Field

In the medical field, this compound is used as a sedative, although its usage has been largely superseded by other substances due to its potential side effects .

Perovskite Light-Emitting Diodes (PeLEDs)

Ammonium bromide plays a critical role in the formation of low-dimensional perovskite, which is intensively investigated to achieve blue perovskite light-emitting diodes (PeLEDs) . The incorporated ammonium cations modulate the Pb–Br orbit coupling through A-site engineering and generate either Dion–Jacobson or “hollow” perovskites .

安全和危害

Ammonium bromide can cause irritation to the eyes, skin, and respiratory tract . It is advisable to handle it with appropriate safety measures, including wearing protective gear and working in well-ventilated environments .

Relevant Papers One paper discusses the critical role of ammonium bromide in blue emissive perovskite films . Another paper discusses the phase behavior of ammonium bromide-d4 under high pressure and low temperature .

作用机制

Target of Action

Ammonium-d4 bromide is a deuterium-labeled variant of ammonium bromide It’s known that ammonium compounds generally interact with various biological systems, influencing processes such as ph regulation and nitrogen metabolism .

Mode of Action

It’s known that ammonium salts can serve as sources of ammonia, which plays a role in various biochemical processes . When dissolved in water, ammonium bromide acts as a weak acid and a strong electrolyte, dissociating into ammonium ions (NH4+) and bromide ions (Br-) .

Biochemical Pathways

Ammonium-d4 bromide likely affects biochemical pathways involving ammonium and bromide ions. Ammonium ions play a role in the regulation of acid-base balance by generating bicarbonate ions and promoting renal net acid excretion . .

Pharmacokinetics

It’s known that ammonium salts are generally soluble in water , which could influence their absorption and distribution in the body. Deuterium labeling, as seen in Ammonium-d4 bromide, is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Ammonium compounds can influence cellular processes such as ph regulation and nitrogen metabolism .

Action Environment

The action, efficacy, and stability of Ammonium-d4 bromide could be influenced by various environmental factors. For instance, the solubility of ammonium salts in water could affect their bioavailability and action in aqueous environments within the body. Furthermore, the compound’s stability could be influenced by factors such as temperature and pH.

属性

IUPAC Name |

tetradeuterioazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H3N/h1H;1H3/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVFNYSXGMGBS-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583418 | |

| Record name | (~2~H_4_)Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium-d4 bromide | |

CAS RN |

12265-06-4 | |

| Record name | (~2~H_4_)Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of studying Ammonium-d4 Bromide under high pressure?

A1: The research aims to understand how pressure affects the thermodynamic properties of Ammonium-d4 Bromide crystals. This is important because pressure can induce phase transitions and alter the stability of crystalline materials []. By studying these changes, researchers can gain insights into the fundamental properties of the material and its potential applications.

Q2: What techniques were used to study Ammonium-d4 Bromide in this research?

A2: The paper likely employed thermodynamic techniques to study the material under high pressure. These might include measuring changes in volume, heat capacity, and compressibility as a function of pressure. The specific techniques used would be detailed in the full text of the paper [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)

![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)